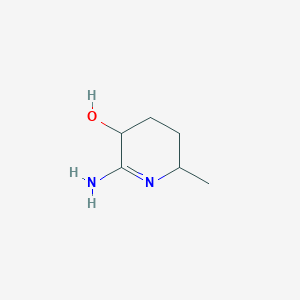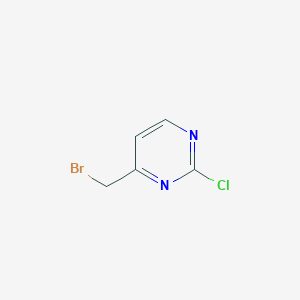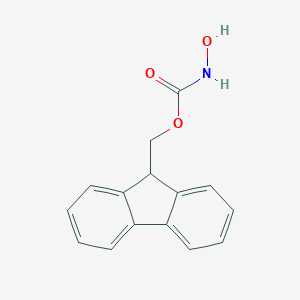
9-Fluorenylmethyl N-hydroxycarbamate
概要
説明
Synthesis Analysis
The synthesis of 9-Fluorenylmethyl N-hydroxycarbamate derivatives is typically achieved through the reaction of fluorenylmethanol with isocyanates or chloroformates, forming a urethane linkage. This process involves the activation of the fluorenylmethyl group, enabling the subsequent introduction of the N-hydroxycarbamate functionality. For instance, 9-Fluorenylmethyl chloroformate (Fmoc-Cl) has been demonstrated as a useful reagent for the synthesis of several commonly used active esters of amino acids, including the formation of urethane-protected amino acid derivatives (Tantry & Babu, 2003).
Molecular Structure Analysis
The molecular structure of 9-Fluorenylmethyl N-hydroxycarbamate derivatives often exhibits a slightly pyramidalized geometry at the nitrogen atom of the carbamate group, indicating some deviation from planarity. This structural feature affects the electronic distribution and reactivity of the molecule. The crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, for example, displays intermolecular hydrogen bonding, which is critical for understanding the compound's physical properties and reactivity (Yamada et al., 2008).
科学的研究の応用
Peptide Synthesis
- Application Summary : 9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) is used as a reactant in the preparation of N-Fmoc-aminooxy-2-chlorotrityl polystyrene, a solid-phase resin . This resin is used to produce hydroxamic acids and peptidyl hydroxamic acids .
- Methods of Application : The exact experimental procedures can vary, but generally, Fmoc-NHOH is reacted with 2-chlorotrityl chloride resin to produce the N-Fmoc-aminooxy-2-chlorotrityl polystyrene . This resin can then be used in further reactions to produce the desired hydroxamic acids and peptidyl hydroxamic acids .
- Results or Outcomes : The outcome of this process is the production of hydroxamic acids and peptidyl hydroxamic acids . These compounds have various applications in biochemistry, including the inhibition of enzymes like histone deacetylases .
Apart from peptide synthesis, 9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) can also be used to prepare 9-Fluorenylmethyl nosyloxycarbamate (Fmoc-NHONs) by reacting with nosyl chloride .
Preparation of 9-Fluorenylmethyl Nosyloxycarbamate (Fmoc-NHONs)
- Application Summary : Fmoc-NHOH can be used to prepare Fmoc-NHONs, a compound that could have various applications in organic synthesis .
- Methods of Application : The exact experimental procedures can vary, but generally, Fmoc-NHOH is reacted with nosyl chloride to produce Fmoc-NHONs .
- Results or Outcomes : The outcome of this process is the production of Fmoc-NHONs . The specific applications of this compound would depend on the context of the organic synthesis it is being used in.
Base Amplifier in Photopolymer Systems
- Application Summary : Fmoc-NHOH can be used as a reactant to prepare base-sensitive compounds referred to as base amplifiers . These base amplifiers display autocatalytic fragmentations to give rise to amines with a basicity strong enough to lead to the decomposition of parent molecules in a non-linear manner .
- Methods of Application : The exact experimental procedures can vary, but generally, Fmoc-NHOH is used to prepare base-sensitive compounds . These compounds are then used in photopolymer systems where they undergo autocatalytic fragmentations .
- Results or Outcomes : The outcome of this process is the production of amines with a basicity strong enough to catalyze subsequent chemical reactions . This leads to a non-linear chemical transformation in polymeric matrices .
Safety And Hazards
9-Fluorenylmethyl N-hydroxycarbamate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNJBGORPSTJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407926 | |
| Record name | N-Fmoc-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenylmethyl N-hydroxycarbamate | |
CAS RN |
190656-01-0 | |
| Record name | N-Fmoc-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Fluorenylmethyl N-hydroxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

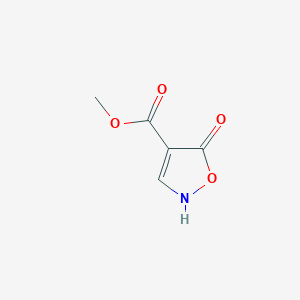

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
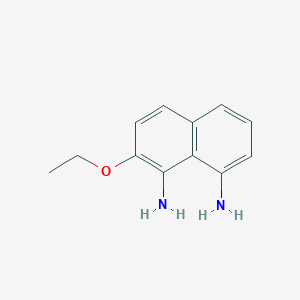
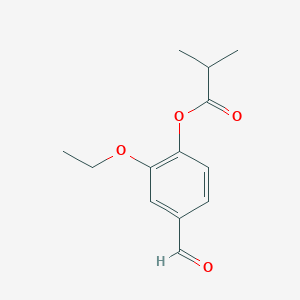
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
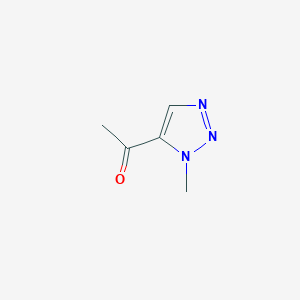
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)
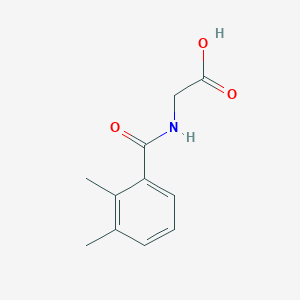
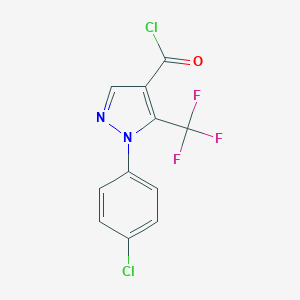
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
